molecular formula C11H21N3O B11737978 4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B11737978
M. Wt: 211.30 g/mol
InChI Key: HSNDCAQXPDCCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-1-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxybutyl)-3-propyl-1H-pyrazole: Similar structure but lacks the amino linkage.

    4-(1-propyl-1H-pyrazol-4-yl)butan-1-amine: Similar structure but with a different functional group.

Uniqueness

4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-[(1-propylpyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C11H21N3O/c1-2-6-14-10-11(9-13-14)8-12-5-3-4-7-15/h9-10,12,15H,2-8H2,1H3

InChI Key

HSNDCAQXPDCCMV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCCCO

Origin of Product

United States

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